molecular formula C22H24N6O3 B1667833 BBS 4

BBS 4

Cat. No.: B1667833
M. Wt: 420.5 g/mol
InChI Key: LBCGUKCXRVUULK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BBS 4 is a chemical compound provided for scientific research and investigative purposes only. It is strictly for use in controlled laboratory settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or any personal uses. Researchers can utilize this compound in various biochemical applications, including enzyme inhibition studies, receptor binding assays, and as a synthetic intermediate in organic chemistry. The mechanism of action and specific research value are compound-dependent and should be verified from peer-reviewed literature for each specific research application. Always adhere to safe laboratory practices and regulatory guidelines when handling this substance.

Properties

IUPAC Name

(2R)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGUKCXRVUULK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCC[C@@H]3C(=O)NCCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

BBS 4 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Role in Protein Interactions

BBS4 contains tetratricopeptide repeats (TPRs), which are known to facilitate protein-protein interactions. Research indicates that BBS4 interacts with several proteins, including FSTL1 (Follistatin-like 1), which is linked to adipogenesis and inflammation. A study demonstrated that knockdown of BBS4 resulted in a significant reduction in both intracellular and secreted levels of FSTL1, suggesting a regulatory role for BBS4 in the expression and secretion of this protein .

Case Study: BBS4 and FSTL1 Regulation

  • Objective: To investigate the interaction between BBS4 and FSTL1.
  • Methodology: Utilized yeast two-hybrid screening to identify interactions.
  • Findings: BBS4 knockdown led to approximately 50% reduction in FSTL1 levels, indicating that BBS4 may act as an adaptor between the BBSome complex and its targets, influencing protein turnover .

Ciliary Function and Developmental Biology

BBS4 is a critical component of the BBSome complex, which is essential for ciliary function. Cilia play a vital role in various signaling pathways and cellular processes. Studies have shown that mutations in BBS4 can lead to defects in cilia structure and function, contributing to the pathogenesis of Bardet-Biedl syndrome.

Case Study: Ciliary Integrity in C. elegans

  • Objective: To assess the role of BBS4 in ciliary function using C. elegans models.
  • Methodology: Analyzed double mutants of BBS-4 and BBS-5 for ciliary defects.
  • Findings: The double mutants exhibited compromised intraflagellar transport (IFT) integrity, highlighting the redundancy of BBS-4 and BBS-5 in maintaining ciliary function .

Implications in Disease Mechanisms

BBS4 has been implicated as a minor contributor to Bardet-Biedl syndrome. Genetic studies indicate that mutations in BBS4 account for a small percentage of cases compared to other genes within the same family. Understanding the genetic variations associated with BBS4 can provide insights into its role in disease pathology.

Genetic Analysis Findings

  • Population Studies: In a cohort study, only 2.8% of families with Bardet-Biedl syndrome harbored mutations in BBS4, suggesting its limited contribution relative to other genes .
  • Evolutionary Conservation: Analysis revealed evolutionary conservation among species, indicating functional importance but variable pathogenicity across populations .

Data Summary Table

Application AreaKey FindingsReferences
Protein InteractionsRegulates FSTL1 levels; involved in adipogenesis
Ciliary FunctionEssential for IFT integrity; redundancy with BBS5
Disease MechanismsMinor contributor to Bardet-Biedl syndrome; low mutation prevalence

Mechanism of Action

The mechanism of action of BBS 4 involves its interaction with molecular targets such as inducible nitric oxide synthase. This interaction can modulate the production of nitric oxide, a signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds/Methods

Genetic Comparison: BBS4 vs. Other BBS-Associated Genes
Gene Function Clinical Impact Retinal Findings
BBS4 Intraflagellar transport protein Renal dysplasia, obesity, retinal degeneration Complete absence of subfoveal structures
BBS1 Cilia membrane trafficking Polydactyly, obesity, learning disabilities Cone-rod dystrophy
BBS10 Chaperonin-like protein Severe obesity, hypertension, hypogonadism Early-onset retinal degeneration

Key Findings :

  • BBS4 mutations are strongly associated with structural retinal defects, while BBS1 and BBS10 mutations correlate with systemic metabolic dysregulation .
  • BBS4 patients exhibit earlier renal complications compared to BBS10 carriers .
Methodological Comparison: BBS (Hierarchy Ranking) vs. I&SI
Feature BBS Method I&SI Method
Data Input Uses win/loss ratios and opponent rank scores Relies on binary dominance relationships
Assumptions Assumes transitivity; sensitive to rank-order inconsistencies No distributional assumptions; allows ties/unknown relationships
Output Generates individual dominance scores and unique rankings Produces a single hierarchy with minimized inconsistencies
Predictive Accuracy Lower accuracy (595 correct predictions in 50% data subset) Higher accuracy (604 correct predictions in same subset)

Key Findings :

  • BBS prioritizes overall dominance scores but may yield counterintuitive rankings due to its reliance on opponent quality .
  • I&SI is more robust with incomplete data, making it preferable for complex social hierarchies .
Clinical Comparison: Berg Balance Scale (BBS) vs. Other Assessment Tools

The Berg Balance Scale (BBS) evaluates fall risk in older adults. Comparisons with similar tools include:

Tool Scope Scoring Range Strengths Limitations
BBS Static/dynamic balance 0–56 High reliability; predicts fall risk Ceiling effect in high-functioning adults
Timed Up & Go (TUG) Mobility Time-based Quick to administer; correlates with frailty Less sensitive to mild balance deficits
Barthel Index Activities of daily living 0–100 Assesses functional independence Insensitive to early-stage balance issues

Key Findings :

  • BBS scores <50/56 correlate with increased fall risk (RR = 2.00, 95% CI: 1.13–3.56) .
  • BBS is less effective in populations with ceiling effects (e.g., 67% of high-functioning adults scored 55–56) .

Biological Activity

Bardet-Biedl Syndrome (BBS) is a genetically heterogeneous disorder characterized by a range of symptoms including obesity, polydactyly, renal defects, and retinal degeneration. BBS4 is one of the key proteins implicated in this syndrome, playing critical roles in ciliary function and cellular processes. This article explores the biological activity of BBS4, focusing on its molecular mechanisms, interactions, and implications in health and disease.

Molecular Mechanisms of BBS4

BBS4 is primarily known for its involvement in the assembly and function of the BBSome complex, which is essential for the intraflagellar transport (IFT) necessary for cilia maintenance. The protein localizes to centriolar satellites and basal bodies, where it acts as an adaptor that recruits other proteins necessary for ciliary function. Studies have shown that BBS4 is crucial for the trafficking of transmembrane proteins into cilia, including G-protein-coupled receptors (GPCRs), and for exporting these receptors out of the cilia .

Role in Ciliary Function

  • Cilia Maintenance : BBS4 is incorporated into the BBSome complex, which is vital for maintaining cilia structure and function. Loss-of-function mutations in BBS4 lead to significant disruptions in cilia length and number, particularly in olfactory sensory neurons (OSNs) .
  • Microtubule Organization : Beyond its role in ciliary transport, BBS4 regulates microtubule organization during cell division. It interacts with pericentriolar proteins to ensure proper microtubule anchoring at centrioles .

Biological Activity and Case Studies

The biological activity of BBS4 has been elucidated through various studies that highlight its functional importance in both normal physiology and pathological conditions.

Case Study: Impact on Ciliary Function

A study focusing on the loss of BBS4 demonstrated that mice lacking this protein exhibited severe microtubule disorganization and mislocalization of associated proteins. This resulted in impaired ciliary function, underscoring the necessity of BBS4 for normal cellular operations .

Biological Activity Table

Function Description Implications
Ciliary TransportFacilitates trafficking of GPCRs into/out of ciliaEssential for sensory perception
Microtubule OrganizationRegulates microtubule anchoring at centriolesCritical for cell division
Protein InteractionActs as an adaptor for recruiting PCM1 and other proteinsInfluences cellular signaling pathways
Disease AssociationMutations linked to Bardet-Biedl SyndromeCauses a spectrum of developmental disorders

Research Findings

Recent research has further characterized the interactions between BBS4 and other proteins within the BBSome complex. For instance, it has been shown that AZI1, a centriolar satellite protein, interacts with BBS4 to regulate ciliary trafficking. Depletion of AZI1 leads to increased localization of the BBSome to cilia, suggesting a regulatory role of AZI1 in this process .

Additionally, studies have indicated that mutations in BBS4 can lead to significant clinical manifestations associated with Bardet-Biedl Syndrome. These findings reinforce the idea that proper functioning of BBS4 is critical not only for ciliary integrity but also for overall organismal health.

Preparation Methods

Pyrimidine Ring Construction

The 6-methyl-2-imidazol-1-ylpyrimidin-4-yl group likely originates from a Biginelli-like cyclocondensation or nucleophilic aromatic substitution (NAS) . For example:

  • Step 1 : Condensation of ethyl acetoacetate with guanidine nitrate to form 6-methylpyrimidin-4-ol.
  • Step 2 : Chlorination using POCl3 to yield 4-chloro-6-methylpyrimidine.
  • Step 3 : NAS with imidazole to introduce the 2-imidazol-1-yl substituent.

Prolinamide Functionalization

The D-prolinamide moiety may be synthesized via:

  • Enantioselective synthesis of (R)-pyrrolidine-2-carboxylic acid followed by activation as an acyl chloride.
  • Coupling with 2-(1,3-benzodioxol-5-yl)ethylamine using HATU or EDCI as coupling agents.

Final Assembly

Convergent synthesis strategies would link the pyrimidine-imidazole subunit to the prolinamide intermediate. Potential methods include:

  • Mitsunobu reaction for ether formation.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl connections.

Critical Reaction Parameters

Parameter Optimal Conditions Purpose
Temperature 0–80°C (step-dependent) Control side reactions
Solvent DMF, THF, or DCM Solubility of intermediates
Catalysts Pd(PPh3)4, DIAD, DBU Facilitate coupling/cyclization
Protecting Groups Boc for amines; TBS for alcohols Prevent undesired reactivity

Challenges and Optimization

  • Stereochemical Control : Achieving >99% enantiomeric excess (ee) for the D-prolinamide requires chiral auxiliaries or enzymatic resolution.
  • Heterocycle Stability : The imidazole and pyrimidine rings are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments.
  • Purification : Reverse-phase HPLC or silica gel chromatography is essential due to the compound’s polarity (LogP ≈ 2.1).

Analytical Characterization

Post-synthesis validation relies on:

  • NMR Spectroscopy : 1H NMR (δ 7.8–8.2 ppm for imidazole protons; δ 5.9–6.1 ppm for benzodioxole).
  • Mass Spectrometry : ESI-MS m/z 421.2 [M+H]+ (calculated 420.5 g/mol).
  • X-ray Crystallography : Confirmation of the R-configuration at the proline residue.

Scalability and Industrial Relevance

Bench-scale synthesis (mg to gram quantities) predominates in research settings due to this compound’s niche applications. Large-scale production would require:

  • Continuous-flow reactors to manage exothermic steps.
  • Green chemistry principles to minimize waste (e.g., solvent recycling).

Q & A

Basic: How do I identify literature gaps related to BBS 4 for hypothesis formulation?

Methodological Answer:

  • Step 1: Conduct a systematic literature review using advanced search operators (e.g., intitle:BBS4, source:"Journal of Molecular Biology") to filter high-impact studies .
  • Step 2: Map existing studies onto frameworks like PICO (Population, Intervention, Comparison, Outcome) to categorize findings and highlight unexplored variables (e.g., this compound’s role in non-canonical pathways) .
  • Step 3: Use tools like VOSviewer to visualize co-citation networks and identify under-researched connections (e.g., this compound interactions with mitochondrial proteins) .

Advanced: What experimental designs are optimal for resolving contradictions in this compound functional data?

Methodological Answer:

  • Approach: Implement a triangulation design combining:
    • Biochemical assays (e.g., co-immunoprecipitation under varying pH conditions to assess binding stability).
    • Structural modeling (e.g., cryo-EM to resolve conflicting domain interaction hypotheses) .
    • Knockdown/overexpression models to validate phenotypic consistency across cell lines .
  • Data Analysis: Apply Bayesian inference to quantify uncertainty in conflicting results, prioritizing variables with posterior probabilities >0.8 .

Basic: How to formulate a focused research question on this compound’s mechanistic role?

Methodological Answer:

  • Criteria: Adhere to the FINER framework:
    • Feasible: Ensure access to CRISPR-edited this compound models or clinical datasets.
    • Novel: Target understudied aspects (e.g., post-translational modifications of this compound).
    • Ethical: Exclude human trials unless validated in preclinical models .
  • Example Question: “How does phosphorylation at Ser-89 modulate this compound’s interaction with Bardet-Biedl syndrome complex subunits?” .

Advanced: What statistical methods address variability in this compound expression data across studies?

Methodological Answer:

  • Normalization: Use quantile normalization for RNA-seq datasets to correct batch effects .
  • Heterogeneity Analysis: Apply random-effects meta-analysis to quantify inter-study variability (e.g., I² statistic >50% indicates high heterogeneity) .
  • Sensitivity Testing: Conduct leave-one-out analysis to identify outlier datasets skewing conclusions .

Basic: How to ensure reproducibility in this compound knockout experiments?

Methodological Answer:

  • Protocol Standardization:
    • Document CRISPR guide RNA sequences, transfection efficiency, and off-target validation via TIDE analysis .
    • Use positive/negative controls (e.g., wild-type vs. known null mutants) in all assays .
  • Data Transparency: Share raw data (e.g., microscopy images, flow cytometry plots) in repositories like Figshare or Zenodo .

Advanced: How to integrate multi-omics data to elucidate this compound’s role in cellular pathways?

Methodological Answer:

  • Workflow:
    • Step 1: Perform RNA-seq and proteomics on this compound-depleted cells, aligning results with STRING or KEGG pathways .
    • Step 2: Use weighted gene co-expression network analysis (WGCNA) to identify modules enriched for this compound-associated genes .
    • Step 3: Validate predictions via kinetic modeling (e.g., COPASI for pathway flux analysis) .

Basic: What criteria validate this compound as a therapeutic target in disease models?

Methodological Answer:

  • Essentiality Metrics: Calculate dependency scores using CRISPR screening data (e.g., DepMap).
  • Phenotypic Concordance: Ensure this compound loss mirrors disease pathology in ≥2 models (e.g., zebrafish and murine systems) .
  • Druggability Assessment: Use AlphaFold to predict binding pockets for small-molecule targeting .

Advanced: How to resolve discrepancies in this compound subcellular localization studies?

Methodological Answer:

  • Method Triangulation:
    • Immunofluorescence: Optimize antibody validation (e.g., siRNA knockdown controls).
    • Subcellular fractionation: Pair with mass spectrometry to confirm organelle-specific pools .
    • Live-cell imaging: Track this compound-GFP fusion proteins under physiological conditions .
  • Quantitative Analysis: Apply Manders’ coefficient for colocalization quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
BBS 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.